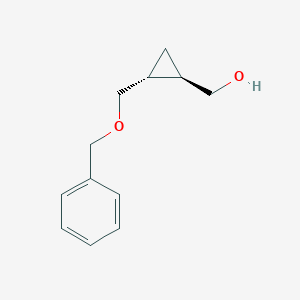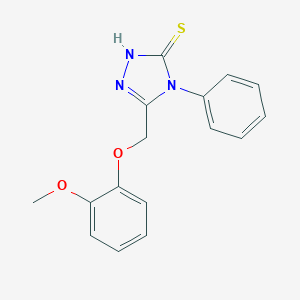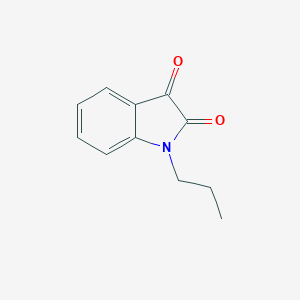![molecular formula C22H24N2O B184164 6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone CAS No. 84259-94-9](/img/structure/B184164.png)
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method might include the condensation of a phenethylamine derivative with a suitable pyridone precursor under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridone ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-4-phenethylamino-2(1H)-pyridone: Lacks the methyl group at the 6-position.
4-Phenethylamino-6-methyl-2(1H)-pyridone: Lacks the phenethyl group at the 1-position.
Uniqueness
6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone is unique due to the presence of both phenethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
84259-94-9 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-1-(2-phenylethyl)-4-(2-phenylethylamino)pyridin-2-one |
InChI |
InChI=1S/C22H24N2O/c1-18-16-21(23-14-12-19-8-4-2-5-9-19)17-22(25)24(18)15-13-20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
InChI Key |
UZTVHMPTCIGAMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCCC3=CC=CC=C3 |
Key on ui other cas no. |
84259-94-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


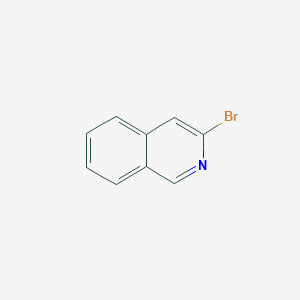
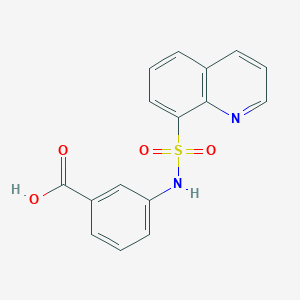

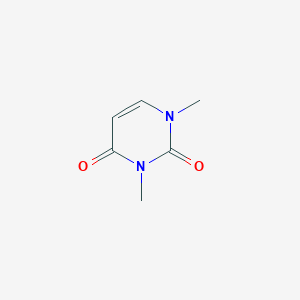
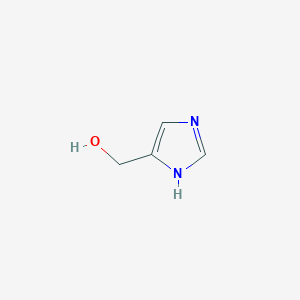
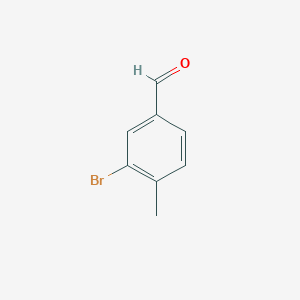
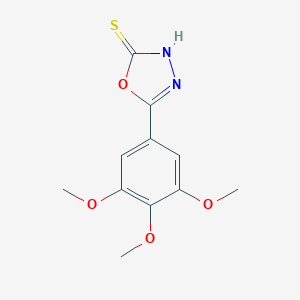
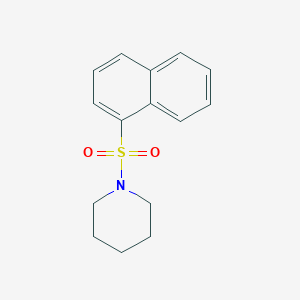
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
